molecular formula C7H10N2 B152443 (S)-1-Pyridin-2-yl-ethylamine CAS No. 27854-90-6

(S)-1-Pyridin-2-yl-ethylamine

Cat. No. B152443
CAS RN: 27854-90-6
M. Wt: 122.17 g/mol
InChI Key: PDNHLCRMUIGNBV-LURJTMIESA-N
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Description

(S)-1-Pyridin-2-yl-ethylamine is a chiral compound that has been the subject of various studies due to its potential applications in organic synthesis and catalysis. The compound features a pyridine ring, which is a common structural motif in many biologically active molecules, and an ethylamine side chain that provides a site for further functionalization.

Synthesis Analysis

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines has been explored through stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This method allows for the introduction of an amino function onto the 2-pyridinylmethyl carbon center with inversion of the configuration, resulting in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with high stereochemical purity .

Molecular Structure Analysis

X-ray structural studies have been conducted on spirocyclic bis(ethane-1,2-dithiolato[2−]-S,S′)tin(IV) and its adducts with pyridine and 2-(2-pyridyl)ethylamine. These studies reveal that the 2-(2-pyridyl)ethylamine ligand bonds to the metal through the aminic nitrogen, and the adducts exhibit an essentially octahedral geometry around the tin center .

Chemical Reactions Analysis

The chemical reactivity of (S)-1-Pyridin-2-yl-ethylamine has been demonstrated in the enantioselective transfer hydrogenation of acetophenone. Novel tridentate ligands synthesized from (S)-1-Pyridin-2-yl-ethylamine were used as in situ catalysts along with Ru(PPh3)3Cl2, achieving almost quantitative conversion and moderate enantioselectivity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (S)-1-Pyridin-2-yl-ethylamine are not detailed in the provided papers, the studies suggest that the compound's chiral nature and ability to form stable complexes with metals make it a valuable ligand in catalytic processes. Its synthesis from optically pure methanesulfonates also indicates that it can be obtained in a highly pure enantiomeric form, which is crucial for its use in stereoselective reactions .

Scientific Research Applications

Scientific Research Applications of (S)-1-Pyridin-2-yl-ethylamine

  • Corrosion Inhibition Properties

    • (S)-1-Pyridin-2-yl-ethylamine has been utilized in the synthesis of cadmium(II) Schiff base complexes. These complexes demonstrate significant corrosion inhibition properties on mild steel in acidic environments, as revealed by electrochemical impedance spectroscopy and potentiodynamic polarization studies. This finding bridges the gap between coordination inorganic chemistry and materials engineering, particularly in corrosion control (Das et al., 2017).
  • Chemical Triggering in Alkoxyamines

    • Research has shown that (S)-1-Pyridin-2-yl-ethylamine can be chemically activated in alkoxyamines, influencing the C-ON bond homolysis. This process, crucial for understanding chemical reactions at a molecular level, has been explored through various methods including protonation, alkylation, and oxidation (Audran et al., 2013).
  • Synthesis of Bioactive Compounds

    • The compound plays a role in the synthesis of bioactive motif-based analogues. This involves a novel method merging photoredox and nickel catalysis for the synthesis of β-(1,4-dihydropyridin-4-yl)-ethylamines, which are valuable in medicinal chemistry (Xu et al., 2021).
  • Catalysis in Organic Reactions

    • In the field of organic chemistry, (S)-1-Pyridin-2-yl-ethylamine-based ligands have been used in enantioselective catalysis. For example, they have been employed in the enantioselective transfer hydrogenation of acetophenone, showcasing their potential in asymmetric synthesis (Brunner & Niemetz, 2002).
  • Sensor Development

    • This compound has been used in the development of sensitive and selective sensors. For instance, a pyrene-based sensor incorporating (S)-1-Pyridin-2-yl-ethylamine has been designed for detecting Al3+ ions, demonstrating high sensitivity and selectivity, important in environmental and biological monitoring (Bhowmick et al., 2014).
  • Medical Research: GnRH Receptor Antagonists

    • A series of 2-(4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridin-3-yl)-ethylamine derivatives, designed using (S)-1-Pyridin-2-yl-ethylamine, have shown potential as GnRH receptor antagonists, indicating their application in medical research related to hormone regulation (Chen et al., 2007).
  • Structural and Kinetic Studies in Chemistry

    • The compound has been integral in studies focusing on the structural and kinetic aspects of chemical reactions, such as the transfer hydrogenation of ketones catalyzed by nickel(II) complexes. These studies contribute to a deeper understanding of reaction mechanisms and catalyst design (Kumah et al., 2019).
  • Radioactive Labeling in Biochemistry

    • In biochemical applications, derivatives of (S)-1-Pyridin-2-yl-ethylamine have been synthesized and used for radioactive labeling. This process is crucial for tracking and imaging in biological systems, as demonstrated in studies involving lung uptake in mice (Abdel-Bary et al., 2013).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its LD50, routes of exposure, health effects, first aid measures, and proper handling and storage.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, unresolved questions, or new methods to synthesize or analyze the compound.


For a specific compound like “(S)-1-Pyridin-2-yl-ethylamine”, you would need to look up these details in chemical databases, scientific literature, and safety data sheets. If you’re doing this as part of a research project, make sure to cite your sources. Also, always follow safety guidelines when handling chemical compounds. If you’re unsure about anything, ask a knowledgeable colleague or supervisor. Safety should always be your first priority.


properties

IUPAC Name

(1S)-1-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6(8)7-4-2-3-5-9-7/h2-6H,8H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNHLCRMUIGNBV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Pyridin-2-yl-ethylamine

CAS RN

27854-90-6
Record name (1S)-1-(pyridin-2-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Brunner, M Niemetz - Monatshefte für Chemie/Chemical Monthly, 2002 - Springer
A series of novel tridentate ligands with nitrogen and oxygen donor sites was synthesized starting from enantiomerically pure (S)- and (R)-1-(pyridin-2-yl)ethylamine, the preparation …
Number of citations: 28 link.springer.com
C Rajendiran, P Nagarajan, MT Chary - chemistry-journal.org
Reversal diastereoselectivity by changing organometallic reagents to synthesize both enantiomers of heterocyclic chiral amines from the single chiral source of heterocyclic N-tert-…
Number of citations: 0 chemistry-journal.org

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